N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety linked to a dichlorophenoxy acetamide group, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves a multi-step process. One common approach starts with the preparation of the bipyridine derivative, followed by the introduction of the dichlorophenoxy acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to optimize the synthesis process and ensure consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another, which can be achieved under specific conditions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions and catalysis.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical assays and molecular biology research.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the dichlorophenoxy acetamide group may interact with cellular receptors, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
- N-([2,3’-bipyridin]-5-ylmethyl)-2-(3,4-dichlorophenoxy)acetamide
- N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-difluorophenoxy)acetamide
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide stands out due to its specific structural configuration, which imparts unique reactivity and interaction profiles. The presence of both bipyridine and dichlorophenoxy acetamide groups allows for versatile applications across different scientific disciplines, making it a compound of significant interest.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-15-4-6-18(16(21)8-15)26-12-19(25)24-10-13-3-5-17(23-9-13)14-2-1-7-22-11-14/h1-9,11H,10,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOLSMVFJWCDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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